REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1OC.[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CS(O)(=O)=O>[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[CH3:28][O:27][C:20]1[CH:19]=[C:15]([CH:14]=[C:22]([O:23][CH3:24])[C:21]=1[O:25][CH3:26])[C:16]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1OC.[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CS(O)(=O)=O>[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[CH3:28][O:27][C:20]1[CH:19]=[C:15]([CH:14]=[C:22]([O:23][CH3:24])[C:21]=1[O:25][CH3:26])[C:16]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC=C(OC)C=1OC.[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CS(O)(=O)=O>[OH:13][C:14]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[C:20]([O:27][CH3:28])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[CH3:28][O:27][C:20]1[CH:19]=[C:15]([CH:14]=[C:22]([O:23][CH3:24])[C:21]=1[O:25][CH3:26])[C:16]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1OC)OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |